molecular formula C18H25N3O2 B5768797 4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide CAS No. 696598-80-8

4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B5768797
CAS No.: 696598-80-8
M. Wt: 315.4 g/mol
InChI Key: VKJPHYOEYXJDPA-UHFFFAOYSA-N
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Description

4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a phenylcarboxamide group at the 1-position and a 2-(2-oxopyrrolidin-1-yl)ethyl chain at the 4-position. The piperidine ring, a six-membered heterocycle with one nitrogen atom, confers basicity, which may influence pharmacokinetic properties such as absorption and tissue penetration. The phenylcarboxamide group enhances lipophilicity and may facilitate interactions with aromatic residues in biological targets.

Properties

IUPAC Name

4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-17-7-4-11-20(17)12-8-15-9-13-21(14-10-15)18(23)19-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJPHYOEYXJDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166607
Record name 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696598-80-8
Record name 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696598-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable precursor with an oxidizing agent to form the 2-oxopyrrolidin-1-yl group.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated piperidine reacts with the pyrrolidinone intermediate.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Core Structure Piperidine Benzimidazole
Linker to Pyrrolidinone Ethyl (C2) Propyl (C3)
Key Functional Groups Carboxamide, Pyrrolidinone Ester, Morpholine, Pyrrolidinone
Hydrogen-Bonding Sites Amide (N-H, C=O), Pyrrolidinone (C=O) Ester (C=O), Morpholine (O), Pyrrolidinone (C=O)
Crystallinity Not reported 3D network via O-H∙∙∙O, O-H∙∙∙N, C-H∙∙∙O bonds
Synthetic Route Likely involves carboxamide coupling Condensation in DMF, recrystallization

Implications of Structural Differences

  • In contrast, Compound A’s benzimidazole core is planar, favoring stacking interactions but reducing conformational flexibility .
  • Linker Length : The ethyl linker (C2) in the target compound may reduce steric hindrance compared to Compound A’s propyl (C3) chain, possibly improving binding affinity to compact active sites.
  • Functional Groups: The carboxamide group in the target compound is hydrolytically stable compared to Compound A’s ester group, which is prone to enzymatic degradation.

Hydrogen Bonding and Crystallinity

Compound A exhibits a robust hydrogen-bonding network involving water molecules and functional groups, stabilizing its crystalline structure . The target compound’s amide and pyrrolidinone groups likely participate in similar interactions, but the absence of a morpholine ring or ester moiety may limit its ability to form extended 3D networks. This could result in lower melting points or altered solubility profiles.

Q & A

Q. What are the critical steps in synthesizing 4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Amide coupling : Reacting piperidine-1-carboxamide precursors with activated carbonyl intermediates under anhydrous conditions.
  • Pyrrolidinone incorporation : Introducing the 2-oxopyrrolidinyl group via nucleophilic substitution or reductive amination, using reagents like sodium borohydride (NaBH4) for reduction steps .
  • Validation : Intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing regioisomers (e.g., confirming the ethyl-pyrrolidinone linkage) .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and detects impurities (<0.5% by area under the curve) .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide bands .

Q. How are reaction conditions optimized during synthesis to minimize byproducts?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) is used for acid-sensitive steps .
  • Temperature Control : Exothermic reactions (e.g., amide coupling) are cooled to 0–5°C to prevent degradation.
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency in reduction steps .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma .
  • Formulation Optimization : Liposomal encapsulation or PEGylation improves solubility and half-life .
  • Species-Specific Adjustments : Dose escalation studies in rodent models account for metabolic differences vs. human liver microsomes .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., NMDA receptors) using crystallographic structures (PDB IDs) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Links structural descriptors (e.g., logP, polar surface area) to anticonvulsant activity, validated via leave-one-out cross-validation (R² > 0.85) .

Q. How are regioselectivity challenges addressed during functionalization of the piperidine-pyrrolidinone core?

  • Methodological Answer :
  • Protecting Group Strategies : Boc (tert-butoxycarbonyl) protects the piperidine nitrogen during pyrrolidinone alkylation .
  • Directing Groups : Electron-withdrawing substituents (e.g., nitro) guide electrophilic attacks to specific positions .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., –78°C) favor kinetic products in lithiation reactions .

Q. What experimental designs validate the compound’s mechanism of action in neurological models?

  • Methodological Answer :
  • Electrophysiology : Patch-clamp assays measure ion channel modulation (e.g., GABA-A receptor currents in hippocampal neurons) .
  • Behavioral Models : Rodent seizure models (e.g., pentylenetetrazole-induced) quantify ED₅₀ values, with statistical power analysis (n ≥ 8/group) to ensure significance (p < 0.05) .

Data Contradiction Analysis

Q. How are conflicting results from different spectroscopic techniques reconciled (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :
  • Crystallographic Validation : X-ray structures resolve ambiguous NMR assignments (e.g., axial vs. equatorial substituents on piperidine) .
  • Dynamic Effects : Variable-temperature NMR detects conformational exchange broadening signals (e.g., puckering in pyrrolidinone) .

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